Utibron - 1262431-94-6

Utibron

Catalog Number: EVT-1584567
CAS Number: 1262431-94-6
Molecular Formula: C43H56BrN3O6
Molecular Weight: 790.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Utibron is marketed under the brand name Utibron Neohaler and is classified as a prescription medication. It falls under the category of bronchodilators, specifically as a combination of a LABA and a LAMA. The product is available in inhalation powder form, designed for use with the Neohaler device. It is approved for use in adults with COPD, aiming to relieve symptoms such as wheezing, shortness of breath, and coughing.

Synthesis Analysis

Methods and Technical Details

The synthesis of Utibron involves the individual synthesis of its components:

  1. Indacaterol: This compound can be synthesized through several chemical reactions involving the condensation of appropriate starting materials, followed by functional group modifications to achieve the desired pharmacological properties.
  2. Glycopyrrolate: The synthesis typically involves the formation of the pyrrolidine ring through cyclization reactions, followed by further modifications to introduce the necessary functional groups.

The final formulation combines these two active ingredients in a specific ratio to ensure optimal therapeutic efficacy while minimizing potential side effects.

Molecular Structure Analysis

Structure and Data

  • Indacaterol:
    • Chemical Formula: C24H34N2O5C_{24}H_{34}N_2O_5
    • IUPAC Name: 4-[(1S)-1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethylamino]-2-(4-hydroxyphenyl)butan-2-ol
    • Structure: Indacaterol features a complex structure with multiple rings and functional groups that contribute to its activity as a beta-agonist.
  • Glycopyrrolate:
    • Chemical Formula: C19H28NO3C_{19}H_{28}NO_3
    • IUPAC Name: 3-[(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidin-1-ium
    • Structure: Glycopyrrolate has a pyrrolidine core with various substituents that enhance its anticholinergic properties.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions associated with Utibron involve:

  1. Receptor Binding:
    • Indacaterol binds to beta-adrenergic receptors, leading to smooth muscle relaxation.
    • Glycopyrrolate binds to muscarinic receptors, inhibiting acetylcholine's action and preventing bronchoconstriction.
  2. Metabolism:
    • Indacaterol undergoes extensive metabolism primarily via cytochrome P450 enzymes.
    • Glycopyrrolate is metabolized through hydrolysis to form inactive metabolites.

These reactions are critical for understanding how Utibron exerts its therapeutic effects in managing COPD.

Mechanism of Action

Process and Data

The mechanism of action for Utibron involves:

  1. Indacaterol's Action:
    • As a long-acting beta-agonist, indacaterol stimulates beta-2 adrenergic receptors on bronchial smooth muscle, leading to bronchodilation. This effect can last for up to 24 hours after administration.
  2. Glycopyrrolate's Action:
    • Glycopyrrolate acts as an antagonist at muscarinic receptors, reducing bronchoconstriction caused by parasympathetic stimulation. This helps maintain open airways and improve airflow in patients with COPD.

The combined effect results in enhanced bronchodilation compared to either agent used alone, providing significant relief from COPD symptoms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Utibron exhibits several important physical and chemical properties:

  • Appearance: Inhalation powder.
  • Solubility: Both components have varying solubility profiles; glycopyrrolate is soluble in water while indacaterol has limited solubility.
  • Stability: The formulation is designed to maintain stability under recommended storage conditions.

Relevant data includes:

  • Average molecular weight: Indacaterol (394.54 g/mol), Glycopyrrolate (318.43 g/mol).

These properties are essential for ensuring proper dosing and efficacy when administered via inhalation.

Applications

Scientific Uses

Utibron is primarily used in clinical settings for:

  1. Management of Chronic Obstructive Pulmonary Disease:
    • It enhances lung function and reduces symptoms associated with COPD.
  2. Clinical Trials:
    • Ongoing research continues to explore additional applications, including potential benefits in other respiratory conditions or combinations with other therapies.

Utibron represents an important advancement in the treatment options available for patients suffering from chronic respiratory diseases, providing effective management through its dual-action formulation.

Introduction to Utibron in Chronic Obstructive Pulmonary Disease (COPD) Management

Epidemiological Burden of COPD and Unmet Therapeutic Needs

Chronic Obstructive Pulmonary Disease (COPD) represents a substantial global health challenge, affecting approximately 27 million individuals in the United States alone and ranking as the third leading cause of death nationwide [2] [7]. The disease imposes a multifaceted burden: economically through high healthcare utilization (particularly during exacerbations), functionally via progressive dyspnea and exercise limitation, and socially through reduced quality of life and productivity losses [2] [8]. Despite available therapies, persistent limitations exist in achieving optimal disease control. A significant proportion of patients continue to experience breakthrough symptoms, exacerbations, and functional decline even with long-acting bronchodilator monotherapy [5] [8]. This therapeutic gap underscores the need for more effective pharmacologic strategies that address the complex pathophysiology of airflow obstruction more comprehensively.

Table 1: COPD Burden and Therapeutic Gaps

Epidemiological MetricValueClinical Implication
Prevalence in US~27 millionHuge population requiring long-term management
Mortality ranking3rd leading causeHigh disease severity and acuity
Major cost driverExacerbations (~70% of costs)Need for preventive therapies
Symptom persistence30-50% on monotherapyInadequate bronchodilation with single agents

Rationale for Dual Bronchodilation in COPD Pathophysiology

The pathophysiological basis for dual bronchodilation lies in COPD's complex airway obstruction mechanisms, involving both cholinergic neural pathways and adrenergic receptor dysfunction. Bronchoconstriction in COPD is mediated through two primary pathways:

  • Muscarinic (cholinergic) dominance: Parasympathetic tone maintains baseline bronchomotor tone via M3 receptors on airway smooth muscle, leading to sustained constriction [4].
  • Adrenergic (β2-receptor) impairment: Reduced responsiveness and density of β2-receptors diminishes endogenous bronchodilation capacity [7].

Glycopyrrolate (a long-acting muscarinic antagonist, LAMA) and indacaterol (a long-acting β2-adrenergic agonist, LABA) provide complementary and synergistic mechanisms for reversing airflow limitation. Glycopyrrolate blocks acetylcholine binding at M3 receptors, reducing intrinsic cholinergic tone, while indacaterol directly activates β2-adrenergic receptors, increasing cyclic AMP and promoting smooth muscle relaxation [4] [7]. Preclinical models demonstrate that LABAs can potentiate the bronchodilatory effects of LAMAs beyond additive effects, likely through intracellular signaling crosstalk [4]. This mechanistic synergy translates clinically to greater and more sustained bronchodilation than either agent alone can achieve.

Table 2: Molecular and Functional Actions of Utibron Components

ComponentMolecular TargetPrimary Functional EffectOnset/Duration
Indacaterol (LABA)β2-adrenergic receptorsIncreased cAMP → smooth muscle relaxationRapid onset (5 min), 12-hour duration
Glycopyrrolate (LAMA)M3 muscarinic receptorsReduced acetylcholine-mediated constrictionPeak 5-15 min, 12-hour duration
Combined effectDual receptor modulationSynergistic bronchodilationSustained 12-hour coverage

Emergence of LABA/LAMA Fixed-Dose Combinations (FDCs) as a Therapeutic Paradigm

The development of LABA/LAMA fixed-dose combinations (FDCs) represents a paradigm shift in COPD pharmacotherapy, addressing limitations of monotherapy and free-dose combinations. Utibron Neohaler (indacaterol/glycopyrrolate) emerged as part of this evolution following its FDA approval in 2015 based on the EXPEDITION trial program [2] [7]. The clinical rationale for FDCs includes:

  • Enhanced efficacy: In the 12-week FLIGHT 1 and 2 trials, Utibron demonstrated superior trough FEV₁ improvements versus its monocomponents (indacaterol: 27.5mcg; glycopyrrolate: 15.6mcg) and placebo, with a 128-218mL advantage over monotherapies (p<0.001) [2]. Significant bronchodilation occurred within 5 minutes of the first dose and was maintained throughout the 12-hour dosing interval [2].

  • Improved patient outcomes: Beyond spirometry, Utibron demonstrated clinically meaningful improvements in health-related quality of life (St. George's Respiratory Questionnaire) and reduced rescue medication use by approximately 1.2 puffs/day versus placebo (p<0.01) [2] [4].

  • Therapeutic advantages over other classes: Network meta-analyses of 44 RCTs reveal that LABA/LAMA FDCs generally outperform LAMA monotherapy in trough FEV₁ (mean difference: +76mL) and provide comparable or greater benefits than LABA/ICS combinations in patients without eosinophilic inflammation [3] [5]. The GOLD 2017 strategy specifically recommends LABA/LAMA FDCs as first-line therapy for Group D patients (high symptoms, high exacerbation risk) due to their superior risk/benefit profile versus LABA/ICS [5].

Table 3: Comparative Efficacy of Utibron vs. Other FDCs in Key Trials

Therapy (Dosing)Trough FEV₁ Improvement vs. PlaceboOnset of ActionQuality of Life Improvement (SGRQ)
Utibron (BID)+218 mL (FLIGHT trials)5 minutes-4.3 points*
Umeclidinium/Vilanterol (QD)+167 mL15-30 minutes-3.1 points
Tiotropium/Olodaterol (QD)+185 mL30 minutes-2.9 points
Glycopyrrolate/Formoterol (BID)+205 mL15 minutes-3.7 points

*Exceeded the -4 point minimal clinically important difference threshold [3] [5]

The therapeutic positioning of Utibron within the FDC landscape is characterized by its rapid onset and twice-daily dosing profile. While newer once-daily FDCs offer convenience, Utibron's BID administration provides pharmacokinetic advantages in maintaining steady-state bronchodilation throughout the 24-hour cycle, particularly beneficial for patients with prominent morning and evening symptoms [4] [7]. The delivery via the low-resistance Neohaler® device enhances drug deposition in patients with varying degrees of airflow limitation [2].

Properties

CAS Number

1262431-94-6

Product Name

Utibron

IUPAC Name

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide

Molecular Formula

C43H56BrN3O6

Molecular Weight

790.8 g/mol

InChI

InChI=1S/C24H28N2O3.C19H28NO3.BrH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q;+1;/p-1/t22-;;/m0../s1

InChI Key

GCUZFFAPBPDIFM-IKXQUJFKSA-M

SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Synonyms

QVA149

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.